(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride
(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride
Methylphenidate (a.k.a., Ritalin) is a schedule II drug in the United States commonly used as a psychostimulant for the treatment of attention-deficit hyperactivity disorder (ADHD). Upon ingestion, methylphenidate is predominantly stereoselectively deesterified to the inactive metabolite ritalinic acid. (±)-threo-Ethylphenidate (hydrochloride) is an analytical reference standard categorized as a phenethylamine. This product is intended for research and forensic applications.
Methylphenidate (a.k.a., Ritalin) is a schedule II drug in the United States commonly used as a psychostimulant for the treatment of attention-deficit hyperactivity disorder (ADHD). Upon ingestion, methylphenidate is predominantly stereoselectively deesterified to the inactive metabolite ritalinic acid. (±)-threo-Ethylphenidate is a minor metabolite of methylphenidate formed readily in the presence of ethanol. This metabolite is believed to have appreciable dopamine transporter binding activity (i.e., through the uptake inhibition of impulse released dopamine), which would underlie potential central nervous system stimulant effects. (±)-threoEthylphenidate was reportedly detected in two overdose victims who had ingested large quantities of methylphenidate with evidence of ethanol consumption. This product is intended only for use as an internal standard for methylphenidate quantitation from biological samples or for biological or pharmacokinetic research studies.
Methylphenidate (a.k.a., Ritalin) is a schedule II drug in the United States commonly used as a psychostimulant for the treatment of attention-deficit hyperactivity disorder (ADHD). Upon ingestion, methylphenidate is predominantly stereoselectively deesterified to the inactive metabolite ritalinic acid. (±)-threo-Ethylphenidate is a minor metabolite of methylphenidate formed readily in the presence of ethanol. This metabolite is believed to have appreciable dopamine transporter binding activity (i.e., through the uptake inhibition of impulse released dopamine), which would underlie potential central nervous system stimulant effects. (±)-threoEthylphenidate was reportedly detected in two overdose victims who had ingested large quantities of methylphenidate with evidence of ethanol consumption. This product is intended only for use as an internal standard for methylphenidate quantitation from biological samples or for biological or pharmacokinetic research studies.
Brand Name:
Vulcanchem
CAS No.:
214149-46-9
VCID:
VC21227682
InChI:
InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m0./s1
SMILES:
CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
Molecular Formula:
C15H22ClNO2
Molecular Weight:
283.79 g/mol
(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride
CAS No.: 214149-46-9
Cat. No.: VC21227682
Molecular Formula: C15H22ClNO2
Molecular Weight: 283.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methylphenidate (a.k.a., Ritalin) is a schedule II drug in the United States commonly used as a psychostimulant for the treatment of attention-deficit hyperactivity disorder (ADHD). Upon ingestion, methylphenidate is predominantly stereoselectively deesterified to the inactive metabolite ritalinic acid. (±)-threo-Ethylphenidate (hydrochloride) is an analytical reference standard categorized as a phenethylamine. This product is intended for research and forensic applications. Methylphenidate (a.k.a., Ritalin) is a schedule II drug in the United States commonly used as a psychostimulant for the treatment of attention-deficit hyperactivity disorder (ADHD). Upon ingestion, methylphenidate is predominantly stereoselectively deesterified to the inactive metabolite ritalinic acid. (±)-threo-Ethylphenidate is a minor metabolite of methylphenidate formed readily in the presence of ethanol. This metabolite is believed to have appreciable dopamine transporter binding activity (i.e., through the uptake inhibition of impulse released dopamine), which would underlie potential central nervous system stimulant effects. (±)-threoEthylphenidate was reportedly detected in two overdose victims who had ingested large quantities of methylphenidate with evidence of ethanol consumption. This product is intended only for use as an internal standard for methylphenidate quantitation from biological samples or for biological or pharmacokinetic research studies. |
|---|---|
| CAS No. | 214149-46-9 |
| Molecular Formula | C15H22ClNO2 |
| Molecular Weight | 283.79 g/mol |
| IUPAC Name | ethyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride |
| Standard InChI | InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m0./s1 |
| Standard InChI Key | ZNSNAOXTBUHNKX-IODNYQNNSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl |
| SMILES | CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
| Canonical SMILES | CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
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